molecular formula C23H24N2O B15166796 Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- CAS No. 564478-88-2

Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-

Cat. No.: B15166796
CAS No.: 564478-88-2
M. Wt: 344.4 g/mol
InChI Key: SIJDMPQWHYUGAW-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- is a complex organic compound characterized by the presence of a phenol group and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the desired phenol derivative . The reaction conditions often include high temperatures and the presence of a strong base to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of phenol derivatives often involves the use of metal-catalyzed cross-coupling reactions. These methods allow for the efficient synthesis of complex phenol compounds with high yields and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of these compounds.

Scientific Research Applications

Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in electron transfer reactions, which are crucial for its biological activity . The imidazolidine ring contributes to the compound’s stability and reactivity, allowing it to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- can be compared with other phenolic compounds, such as:

The uniqueness of Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]- lies in its combination of a phenol group and an imidazolidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

564478-88-2

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-2-yl]phenol

InChI

InChI=1S/C23H24N2O/c1-24-21(17-11-5-3-6-12-17)22(18-13-7-4-8-14-18)25(2)23(24)19-15-9-10-16-20(19)26/h3-16,21-23,26H,1-2H3/t21-,22-/m0/s1

InChI Key

SIJDMPQWHYUGAW-VXKWHMMOSA-N

Isomeric SMILES

CN1[C@H]([C@@H](N(C1C2=CC=CC=C2O)C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1C(C(N(C1C2=CC=CC=C2O)C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.